molecular formula C17H13N5O B2843957 N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide CAS No. 1421504-43-9

N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide

Cat. No.: B2843957
CAS No.: 1421504-43-9
M. Wt: 303.325
InChI Key: HRBUORBKWOYYIY-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide is a chemical compound with the CAS Registry Number 1421504-43-9 . It has a molecular formula of C17H13N5O and a molecular weight of 303.32 g/mol . This molecule features a complex structure consisting of an indazole ring linked by a carboxamide group to a picolinamide scaffold that is further substituted with a pyrrole group . The compound is provided as a high-purity solid for research applications. Indazole-based compounds are a subject of active investigation in scientific research, with numerous studies and patents exploring their potential in various biological applications . Specifically, certain complex indazole derivatives have been identified in patent literature as being developed for their ability to target and degrade proteins such as EGFR (Epidermal Growth Factor Receptor), which is a critical target in oncological research . Furthermore, related heterocyclic compounds containing indazole cores are being studied as potent and selective inhibitors of enzymes like NADPH Oxidase 2 (NOX2), highlighting the potential of this chemical class in researching neurodegenerative diseases, cardiovascular conditions, and immune dysregulation . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the relevant Material Safety Data Sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-4-pyrrol-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c23-17(20-13-4-3-12-11-19-21-15(12)9-13)16-10-14(5-6-18-16)22-7-1-2-8-22/h1-11H,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBUORBKWOYYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=NC=C2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

A mixture of 2-fluoro-6-nitrobenzaldehyde and hydrazine hydrate in methanol under reflux yields 6-nitro-1H-indazole, which is subsequently reduced to 1H-indazol-6-amine using hydrogen gas and palladium on carbon (10% Pd/C).
Key Data :

  • Yield : 78% (cyclization), 92% (reduction)
  • Characterization : $$ ^1H $$ NMR (DMSO-$$d_6$$): δ 8.21 (s, 1H, H-3), 7.49 (d, $$ J = 8.5 \, \text{Hz} $$, 1H, H-5), 6.94 (d, $$ J = 8.5 \, \text{Hz} $$, 1H, H-4).

Transition-Metal-Catalyzed Methods

Alternative approaches employ palladium-catalyzed C–H amination of 2-arylazobenzenes, though yields are moderate (50–65%) due to competing side reactions.

Preparation of 4-(1H-Pyrrol-1-yl)Picolinic Acid

Functionalization at the 4-position of picolinic acid is achieved through two primary routes:

Nucleophilic Aromatic Substitution

Reaction of 4-chloropicolinic acid with pyrrole in the presence of potassium carbonate and dimethylformamide (DMF) at 120°C provides the substituted product.
Optimization Notes :

  • Solvent : DMF > DMSO > THF (yields: 68% vs. 45% vs. 32%)
  • Base : K$$2$$CO$$3$$ > Cs$$2$$CO$$3$$ (no significant yield improvement).

Suzuki-Miyaura Coupling

For enhanced regiocontrol, 4-bromopicolinic acid is coupled with 1H-pyrrol-1-ylboronic acid using Pd(PPh$$3$$)$$4$$ and Na$$2$$CO$$3$$ in a toluene/water mixture.
Key Data :

  • Yield : 85%
  • Reaction Time : 12 hours at 90°C.

Amide Bond Formation: Coupling Strategies

The final step involves conjugating the indazole amine and picolinic acid derivative.

Carbodiimide-Mediated Coupling

A mixture of 1H-indazol-6-amine (1.0 equiv), 4-(1H-pyrrol-1-yl)picolinic acid (1.2 equiv), EDCl (1.5 equiv), and HOBt (1.0 equiv) in dichloromethane (DCM) at 0–5°C yields the target compound.
Optimization :

  • Activator : EDCl/HOBt > DCC/DMAP (yields: 88% vs. 72%)
  • Solvent : DCM > THF (reduced side-product formation).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) with HATU as the coupling agent in DMF increases reaction efficiency (95% yield).

Spectroscopic Characterization and Validation

The final product is validated using advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$) : δ 12.34 (s, 1H, indazole NH), 8.72 (d, $$ J = 5.1 \, \text{Hz} $$, 1H, pyridine H-6), 8.15 (s, 1H, pyrrole H-2/H-5), 7.89 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, indazole H-7), 7.02 (m, 4H, pyrrole H-3/H-4 and indazole H-4/H-5).
  • $$ ^{13}C $$ NMR : δ 165.2 (amide C=O), 152.1 (pyridine C-2), 139.8 (pyrrole C-2/C-5).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]$$^+$$ = 320.1294 (Calculated: 320.1298 for C$${17}$$H$${14}$$N$$_5$$O).

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each method:

Step Method Yield (%) Purity (%) Key Advantage
Indazole synthesis Hydrazine cyclization 78 98 Scalability
Picolinic acid functionalization Suzuki coupling 85 99 Regioselectivity
Amide coupling Microwave/HATU 95 99 Time efficiency

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Pyrazolo[3,4-d]Pyrimidine Derivatives ()

Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine share nitrogen-rich heterocycles with the target compound. Key differences include:

  • Core Structure: Pyrazolopyrimidine vs. picolinamide.
  • Substituents : The tolyl group in compounds increases hydrophobicity (logP ~3.0), whereas the pyrrole and indazole groups in the target compound balance lipophilicity (predicted logP ~2.5) with moderate solubility (~0.1 mg/mL).
  • Synthetic Complexity : highlights isomerization challenges (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine formation), suggesting that structural analogs may face stability issues under certain conditions. The target compound’s amide bond likely offers greater synthetic stability .

Quinoline Derivatives with Piperidine and Pyrrole Moieties ()

Patented compounds like N-(3-cyano-4-(pyrimidin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid feature quinoline cores with diverse substituents. Comparisons include:

  • Core Structure: Quinoline vs. pyridine. The larger quinoline system increases molecular weight (~480.5 vs.
  • Functional Groups : Shared pyrrole and piperidine-like substituents suggest a focus on optimizing pharmacokinetic properties. The target compound’s pyrrole group may mimic the electron-rich interactions seen in ’s derivatives, which are often designed for kinase inhibition .

Data Table: Structural and Predicted Properties

Compound Name Core Structure Key Substituents Molecular Weight logP (Predicted) Solubility (mg/mL) Biological Activity (Inferred)
N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide Picolinamide Indazol-6-yl, Pyrrol-1-yl 324.3 2.5 0.1 (Low) Kinase inhibition, enzyme modulation
Pyrazolo[3,4-d]pyrimidin-5-ylamine () Pyrazolopyrimidine Imino, Tolyl 265.3 3.0 0.05 (Low) Anticancer, enzyme inhibition
Quinoline derivative () Quinoline Piperidin-4-yliden, Tetrahydrofuran 480.5 4.2 <0.01 (Very Low) Kinase inhibition, antiviral

Key Research Findings

  • Structural Flexibility : The target compound’s amide linker may confer conformational adaptability, enhancing binding to flexible active sites compared to rigid fused-ring systems in .
  • Solubility vs. Lipophilicity: While the quinoline derivatives () prioritize lipophilicity for membrane permeability, the target compound’s indazole and pyrrole groups strike a balance between solubility and target engagement .
  • Synthetic Robustness : Unlike ’s isomerization-prone pyrazolotriazolopyrimidines, the target compound’s straightforward amide bond synthesis likely reduces byproduct formation .

Q & A

Q. Basic

  • ¹H/¹³C NMR: Assign peaks using DEPT and COSY for pyrrole and indazole protons (δ 6.3–8.5 ppm) .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. notes SHELX’s robustness in resolving aromatic heterocycles, even with twinned data .
  • HRMS: Confirm molecular weight with <5 ppm error .

How can contradictory data regarding the biological activity of this compound be resolved?

Q. Advanced

  • Assay Replication: Repeat experiments under standardized conditions (e.g., cell line passage number, solvent controls) .
  • Structural Analog Comparison: Test derivatives (e.g., indole vs. indazole variants) to isolate pharmacophore contributions .
  • Target Engagement Studies: Use TRPV1 or kinase binding assays to validate mechanism-specific activity .

What in vitro assays are suitable for initial screening of the biological activity of this compound?

Q. Basic

  • Cell Viability Assays: MTT or resazurin-based tests on cancer lines (e.g., HeLa, MCF-7) .
  • Receptor Binding: TRPV1 agonist/antagonist assays using calcium flux measurements .
  • Enzyme Inhibition: Kinase profiling (e.g., JAK2, EGFR) via fluorescence polarization .

What strategies can be used to modify the physicochemical properties of this compound to improve its pharmacokinetic profile?

Q. Advanced

  • Solubility Enhancement: Introduce polar groups (e.g., -OH, -SO₃H) on the picolinamide core .
  • Metabolic Stability: Replace labile protons (e.g., indazole N–H) with methyl or cyclopropyl groups .
  • Prodrug Design: Mask amide groups as esters for improved oral bioavailability .

How does the presence of the 1H-pyrrol-1-yl moiety influence the chemical reactivity of this compound?

Basic
The pyrrole ring:

  • Electron-Rich Nature: Facilitates electrophilic substitution (e.g., halogenation) at the β-position .
  • Hydrogen Bonding: Engages in π-π stacking with aromatic residues in target proteins, enhancing binding affinity .

What computational modeling approaches are appropriate for predicting the binding affinity of this compound to target proteins?

Q. Advanced

  • Molecular Docking: Use AutoDock Vina or Glide to predict poses in TRPV1 or kinase active sites .
  • MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand–target complexes .
  • QSAR Modeling: Corrogate substituent effects (e.g., -Cl, -OCH₃) on IC₅₀ values from ’s dataset .

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